Premafloxacin

Description

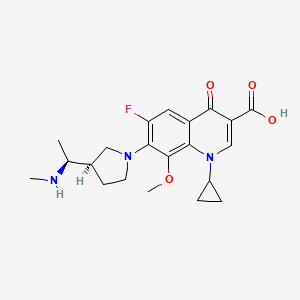

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-[(3R)-3-[(1S)-1-(methylamino)ethyl]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O4/c1-11(23-2)12-6-7-24(9-12)18-16(22)8-14-17(20(18)29-3)25(13-4-5-13)10-15(19(14)26)21(27)28/h8,10-13,23H,4-7,9H2,1-3H3,(H,27,28)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQUWONDIBHQOZ-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162407 | |

| Record name | Premafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143383-65-7 | |

| Record name | Premafloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143383657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Premafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREMAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOM2HMO524 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Antimicrobial Action of Premafloxacin

Inhibition of Bacterial Type II Topoisomerases

Fluoroquinolones, including premafloxacin, function as "topoisomerase poisons" by stabilizing the transient DNA-enzyme complexes formed during the catalytic cycle of bacterial type II topoisomerases. This stabilization leads to the accumulation of DNA strand breaks, which are lethal to bacterial cells nih.govmdpi.comnih.gov.

In Gram-positive bacteria, topoisomerase IV is frequently identified as the primary target for many fluoroquinolones, including this compound nih.govmdpi.comnih.gov. Topoisomerase IV is a heterotetramer composed of two ParC (or GrlA in S. aureus) and two ParE (or GrlB in S. aureus) subunits elsevier.esnih.gov. This enzyme is responsible for decatenating replicated chromosomes, a vital step in cell division mdpi.com.

Research indicates that this compound exhibits enhanced activity against Staphylococcus aureus, being 32-fold more active than ciprofloxacin (B1669076) against wild-type strains nih.govresearchgate.netcapes.gov.br. Mutations in either subunit of topoisomerase IV (GrlA or GrlB) in S. aureus can lead to a four- to eight-fold increase in the minimum inhibitory concentrations (MICs) of both this compound and ciprofloxacin nih.govresearchgate.netcapes.gov.br. This suggests that topoisomerase IV is a significant target for this compound in these organisms nih.gov.

DNA gyrase, another bacterial type II topoisomerase, is also a critical target for fluoroquinolones, particularly in Gram-negative bacteria where it is often the primary target nih.govmdpi.com. DNA gyrase is responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription mdpi.compatsnap.com. It is composed of GyrA and GyrB subunits elsevier.esnih.gov.

This compound exhibits differential targeting modalities compared to other fluoroquinolones. While many quinolones show greater activity against DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, this compound's interaction with topoisomerase IV appears to be distinct nih.govnih.gov.

Evidence suggests that this compound interacts with topoisomerase IV in a manner different from other quinolones, leading to the identification of novel mutations outside the conventional quinolone resistance-determining region (QRDR) of GrlA in S. aureus resistant mutants nih.govcapes.gov.br. This unique interaction may contribute to this compound's enhanced activity against S. aureus and its lower frequency of selecting resistant mutants compared to ciprofloxacin nih.govcapes.gov.br. For instance, the frequency of selecting resistant mutants for this compound was 2 to 4 log10 less than that with ciprofloxacin nih.govcapes.gov.br.

The following table summarizes the MIC fold increases for this compound and ciprofloxacin in S. aureus mutants:

| Mutation Type | This compound MIC Fold Increase | Ciprofloxacin MIC Fold Increase | Reference |

| Single Topoisomerase IV (grlA/grlB) | 4- to 8-fold nih.govresearchgate.netcapes.gov.br | 4- to 8-fold nih.govresearchgate.netcapes.gov.br | nih.govresearchgate.netcapes.gov.br |

| Single DNA Gyrase (gyrA) | ~2-fold nih.govcapes.gov.br | No effect nih.gov | nih.govcapes.gov.br |

| Double (gyrA + grlA/grlB) | 32-fold nih.govresearchgate.netcapes.gov.br | 128-fold nih.govresearchgate.netcapes.gov.br | nih.govresearchgate.netcapes.gov.br |

Interaction with DNA-Enzyme Complexes and Cleavage Complex Stabilization

Fluoroquinolones, including this compound, bind to the DNA-enzyme complex, stabilizing it in a cleaved state, which is known as the "cleavage complex" mdpi.compatsnap.comelifesciences.org. This interaction prevents the re-ligation of the cleaved DNA strands, thereby blocking the DNA replication fork and transcription complexes mdpi.comnih.govpatsnap.comresearchgate.net.

The drugs bind reversibly to the complexes of DNA with gyrase and topoisomerase IV at the interface between the protein and DNA, near the active site tyrosine. This tyrosine is transiently covalently linked to DNA during DNA strand passage, with the drug intercalating into the cleaved DNA nih.gov. The stabilization of this covalent enzyme-DNA complex leads to lethal double-stranded breaks in the DNA mdpi.compatsnap.comelifesciences.org. While the cleavage complexes stabilized by fluoroquinolones are reversible in vitro, their conversion to irreversible DNA lesions in vivo leads to the observed antibacterial properties elifesciences.org.

Bactericidal Mechanisms and Concentration-Dependent Killing Principles

This compound, like other fluoroquinolones, exhibits bactericidal activity, meaning it directly kills bacteria mdpi.comwikipedia.org. This killing effect is largely concentration-dependent mdpi-res.comderangedphysiology.commdpi.com. This implies that the efficacy of this compound increases with higher concentrations, up to a certain point, leading to a more rapid and complete bacterial eradication derangedphysiology.com.

The bactericidal mechanism stems from the stabilization of the DNA-enzyme cleavage complexes. When these complexes are not resolved, replication and transcription are halted, leading to slow bacterial cell death. If the topoisomerase is removed from the DNA, the double-strand breaks become free, and if left unrepaired, this leads to chromosome fragmentation and rapid bacterial cell death mdpi.com. The generation of DNA strand breaks triggers bacterial SOS DNA repair responses, and incomplete repair contributes to the bactericidal activity nih.gov.

Fluoroquinolones are generally considered to exhibit concentration-dependent killing, where the peak concentration (Cmax) to MIC ratio or the area under the curve (AUC) to MIC ratio are important pharmacokinetic/pharmacodynamic (PK/PD) parameters for predicting efficacy derangedphysiology.commdpi.comsahealth.sa.gov.au. For Gram-negative microorganisms, fluoroquinolones typically show a concentration-dependent pattern of bactericidal activity, while for Gram-positive and anaerobic pathogens, some sources suggest a time-dependent pattern, though fluoroquinolones are broadly recognized for their concentration-dependent characteristics mdpi.com.

Antimicrobial Spectrum and Efficacy Studies of Premafloxacin

Activity against Gram-Positive Bacteria

Premafloxacin exhibits significant potency against gram-positive bacteria, a characteristic attributed in part to its chemical structure, which includes a pyrrolidinyl substitute at position 7 and an 8-methoxy group. nih.gov This enhanced activity is particularly notable against staphylococci and streptococci. nih.gov

Enhanced Potency against Staphylococcus aureus

Studies have revealed that this compound has exceptionally enhanced activity against Staphylococcus aureus. Research indicates that this compound is 32-fold more active than the widely used fluoroquinolone, ciprofloxacin (B1669076), against wild-type S. aureus. nih.gov This superior potency is linked to its interaction with bacterial topoisomerase IV, a primary target for fluoroquinolones in most gram-positive bacteria. nih.govnih.gov

The enhanced efficacy is maintained even against strains with mutations that typically confer resistance to other quinolones. For instance, a single mutation in the genes encoding for topoisomerase IV (grlA or grlB) results in a four- to eightfold increase in the Minimum Inhibitory Concentration (MIC) for both this compound and ciprofloxacin. However, in double mutants with mutations in both DNA gyrase (gyrA) and topoisomerase IV (grlA or grlB), the MIC of ciprofloxacin increases 128-fold, whereas the MIC of this compound increases only 32-fold, demonstrating its retained potency. nih.gov Furthermore, this compound appears to be a poor substrate for the NorA efflux pump, a common mechanism of resistance in S. aureus, with overexpression of NorA leading to only a twofold or smaller increase in its MIC. nih.gov

| S. aureus Strain / Mutant Genotype | This compound MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) |

|---|---|---|

| Wild-Type (ISP794) | 0.125 | 4.0 |

| Single Mutant (grlA) | 0.5 - 1.0 | 16.0 - 32.0 |

| Single Mutant (grlB) | 0.5 - 1.0 | 16.0 - 32.0 |

| Double Mutant (gyrA + grlA/grlB) | 4.0 | >128.0 |

Comparative Efficacy against Staphylococci, Streptococci, and other Gram-Positive Pathogens

Beyond its potent activity against S. aureus, this compound has demonstrated superior efficacy against a broader range of gram-positive pathogens when compared to other veterinary fluoroquinolones. In a comprehensive study evaluating its activity against 673 veterinary pathogens, this compound was found to be significantly more active against staphylococci and streptococci than comparator agents like ciprofloxacin, enrofloxacin (B1671348), and danofloxacin (B54342). nih.gov

The MIC for 90% of the strains tested (MIC90) for this compound against these gram-positive organisms ranged from 0.015 to 0.25 µg/mL. nih.gov This stands in stark contrast to the MIC90 range for the other antimicrobial agents, which was 0.13 to 16.0 µg/mL, highlighting the enhanced potency of this compound. nih.gov

| Antimicrobial Agent | MIC90 Range (μg/mL) |

|---|---|

| This compound | 0.015 - 0.25 |

| Ciprofloxacin, Enrofloxacin, Danofloxacin | 0.13 - 16.0 |

Activity against Gram-Negative Bacteria

This compound's spectrum of activity extends to gram-negative bacteria, including various bacilli that are of clinical importance.

Comparative Efficacy against Enterobacteriaceae and other Gram-Negative Bacilli

In contrast to its enhanced activity against gram-positive organisms, the efficacy of this compound against gram-negative bacilli is largely comparable to that of other established fluoroquinolones. Studies show that its activity against members of the Enterobacteriaceae family and other gram-negative bacilli is equivalent to that of ciprofloxacin, enrofloxacin, and danofloxacin. nih.govmdpi.com This indicates that while it offers a significant advantage in treating gram-positive infections, its performance against gram-negative pathogens is on par with existing options in its class.

Activity against Anaerobic Bacteria

A notable feature of this compound's antimicrobial profile is its potent activity against anaerobic bacteria. This capability is significant as not all fluoroquinolones exhibit strong efficacy against these organisms. nih.govmdpi.com In comparative studies, this compound was found to be much more active against the tested anaerobic pathogens than ciprofloxacin, enrofloxacin, and danofloxacin. nih.gov The MIC90 values against anaerobes fell within the same potent range observed for gram-positive bacteria (0.015 to 0.25 µg/mL), while the comparator agents were significantly less active (MIC90 range of 0.13 to 16.0 µg/mL). nih.gov

In Vitro Activity Profiling Methodologies

The antimicrobial efficacy of this compound has been quantified using standardized in vitro susceptibility testing methods. The primary metric used in these evaluations is the Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.

The most common methodologies for determining MIC values are broth dilution and agar (B569324) dilution.

Broth Dilution: This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium. These dilutions are then inoculated with a standardized suspension of the test bacteria. After incubation, the lowest concentration of the agent that shows no visible growth (turbidity) is recorded as the MIC. This can be performed in tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution) for higher throughput.

Agar Dilution: In this technique, the antimicrobial agent is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with the test organism. The MIC is determined as the lowest concentration of the agent in the agar that inhibits colony formation.

These methods are crucial for establishing the potency of a new compound like this compound and for comparing its activity against that of other established antibiotics under controlled laboratory conditions.

Minimum Inhibitory Concentration (MIC) Determinations

The in vitro potency of this compound has been quantified by determining its MIC, which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. These studies are crucial for understanding the antimicrobial spectrum and comparative activity of the compound.

An extensive study evaluated the in vitro activity of this compound against 673 veterinary pathogens. The findings from this research provide a comprehensive overview of its efficacy. nih.gov

Gram-Negative Bacilli:

This compound exhibited potent activity against Gram-negative bacilli, with its efficacy being comparable to that of other fluoroquinolones such as ciprofloxacin, enrofloxacin, and danofloxacin. nih.gov

Gram-Positive Cocci and Anaerobes:

A significant finding was the enhanced activity of this compound against staphylococci, streptococci, and various anaerobic bacteria. Against these groups of microorganisms, this compound was found to be substantially more active than the comparator antimicrobial agents. The MIC for 90% of the strains tested (MIC90) for this compound ranged from 0.015 to 0.25 µg/mL. In contrast, the MIC90 values for the other compared agents were significantly higher, ranging from 0.13 to 16.0 µg/mL. nih.gov

The following table summarizes the comparative MIC90 values, highlighting the enhanced potency of this compound against Gram-positive cocci and anaerobes.

| Organism Group | This compound MIC90 (µg/mL) | Comparator Antimicrobials MIC90 (µg/mL) |

| Staphylococci | 0.015 - 0.25 | 0.13 - 16.0 |

| Streptococci | 0.015 - 0.25 | 0.13 - 16.0 |

| Anaerobes | 0.015 - 0.25 | 0.13 - 16.0 |

Data sourced from Watts et al. (1997) nih.gov

This enhanced activity against Gram-positive and anaerobic pathogens suggests that this compound possesses a broader and more potent spectrum of activity compared to other fluoroquinolones evaluated in the study.

Time-Kill Curve Analysis and Dynamics of Bacterial Growth Inhibition

Time-kill curve analysis is a laboratory method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This dynamic measurement provides valuable insights into the rate and extent of bacterial killing.

Specific time-kill curve analyses for this compound are not extensively detailed in publicly available research. However, the general principles of time-kill curve analysis for fluoroquinolones can be described. These studies typically involve exposing a standardized bacterial inoculum to various concentrations of the antibiotic, often multiples of the MIC. At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), samples are taken to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).

The results are then plotted as the log10 of viable cell count versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count. A bacteriostatic effect is characterized by the prevention of bacterial growth without a significant reduction in the viable count.

For fluoroquinolones, time-kill studies often demonstrate concentration-dependent killing, where higher concentrations of the drug result in a more rapid and extensive reduction in bacterial viability. These analyses are crucial for understanding the pharmacodynamics of the antibiotic and for predicting its potential clinical efficacy. While specific data for this compound is not available, the bactericidal nature of fluoroquinolones suggests that this compound would likely exhibit similar time-dependent and concentration-dependent killing characteristics against susceptible organisms.

Mechanisms and Dynamics of Resistance Development to Premafloxacin

Chromosomal Mutations in Target Enzymes

The bactericidal action of fluoroquinolones like premafloxacin involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. cdc.govnih.gov Resistance develops through spontaneous point mutations in the genes that encode the subunits of these enzymes. youtube.com For Staphylococcus aureus, topoisomerase IV is considered the primary target for most quinolones, including this compound, while DNA gyrase acts as the secondary target. researchgate.netnih.gov

Topoisomerase IV is composed of two subunits, encoded by the grlA and grlB genes in S. aureus (also known as parC and parE in other bacteria). nih.gov As the primary target of this compound in S. aureus, mutations in these genes are the most significant initial step in the development of resistance. nih.gov Studies have shown that single mutations in either the grlA or grlB subunit can lead to a notable increase in the minimum inhibitory concentration (MIC) of this compound. nih.govnih.gov

For most fluoroquinolones, resistance mutations typically cluster in a specific, conserved domain of the target enzyme genes known as the quinolone resistance-determining region (QRDR). nih.govmdpi.com This region is believed to form the quinolone-binding site. nih.gov In studies selecting for this compound resistance in S. aureus, a previously identified, albeit uncommon, mutation within the QRDR of the grlA gene, Ala116Glu, was found in one of the single-step mutants. nih.govnih.gov

A surprising and significant finding in the study of this compound resistance is the identification of novel mutations that lie outside the traditionally defined QRDR of the grlA gene. nih.gov In a study of single-step S. aureus mutants selected with this compound, four novel mutations were discovered in the grlA gene. nih.govnih.gov Of these, three were located outside the QRDR: Arg43Cys, Asp69Tyr, and Pro157Leu. nih.govnih.gov The fourth novel mutation was Ala176Thr. nih.govnih.gov The identification of these external mutations suggests that this compound may interact with topoisomerase IV in a manner distinct from other quinolones, and it has been proposed that the defined range of the grlA QRDR should be expanded. nih.govnih.gov The role of these novel mutations in conferring resistance was confirmed through genetic linkage studies and allelic exchange experiments. nih.govnih.gov

| Mutation | Location Relative to QRDR |

|---|---|

| Arg43Cys | Outside QRDR |

| Asp69Tyr | Outside QRDR |

| Ala116Glu | Inside QRDR (uncommon) |

| Pro157Leu | Outside QRDR |

| Ala176Thr | Novel |

The level of resistance to this compound correlates directly with the number and location of mutations in the target enzyme genes. nih.gov A single mutation in either of the topoisomerase IV subunits (grlA or grlB) results in a four- to eightfold increase in the MIC for this compound. nih.govnih.gov While a single mutation in the secondary target, DNA gyrase, has a lesser effect, the combination of mutations in both primary and secondary targets leads to a synergistic increase in resistance. nih.gov A double mutant, possessing a mutation in gyrA as well as a mutation in either grlA or grlB, exhibits a 32-fold increase in the MIC of this compound compared to the wild-type strain. nih.govnih.gov

DNA gyrase, the secondary target of this compound in S. aureus, is composed of GyrA and GyrB subunits, encoded by the gyrA and gyrB genes, respectively. nih.gov Mutations in these genes contribute to higher levels of resistance but are typically selected for only after a mutation in the primary target, topoisomerase IV, has occurred. researchgate.netnih.gov A single mutation in the gyrA gene alone has a minimal impact on this compound susceptibility, resulting in only an approximate twofold increase in the MIC. nih.gov This modest change underscores its role as the secondary target, where mutations primarily serve to augment the resistance phenotype established by mutations in topoisomerase IV. nih.gov

| Mutation Status | Target Enzyme(s) Affected | Fold Increase in MIC |

|---|---|---|

| Single Mutation | DNA Gyrase (gyrA) | ~2-fold |

| Single Mutation | Topoisomerase IV (grlA or grlB) | 4- to 8-fold |

| Double Mutation | Topoisomerase IV (grlA or grlB) + DNA Gyrase (gyrA) | 32-fold |

Mutations in Topoisomerase IV Genes (grlA, grlB/ parC, parE)

Efflux Pump-Mediated Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance. In the context of this compound, both the specificity of certain pumps and the overarching impact of multidrug resistance (MDR) pumps are crucial considerations.

The NorA efflux pump, a well-characterized multidrug transporter in Staphylococcus aureus, has been investigated for its role in resistance to various fluoroquinolones. Research indicates that this compound is a poor substrate for the NorA pump. nih.gov Studies have shown that the overexpression of NorA results in only a minimal increase in the minimum inhibitory concentration (MIC) of this compound, typically twofold or less. nih.gov This is in stark contrast to other fluoroquinolones like ciprofloxacin (B1669076), where NorA overexpression can lead to a more significant fourfold increase in the MIC. nih.gov

This suggests that while NorA-mediated efflux can contribute to a low level of resistance, it is not a primary or highly efficient mechanism for extruding this compound from S. aureus cells. The structural characteristics of this compound likely hinder its recognition and transport by the NorA pump, making it less susceptible to this specific resistance pathway.

Table 1: Comparative Impact of NorA Overexpression on this compound and Ciprofloxacin MICs in *Staphylococcus aureus***

| Antibiotic | Fold Increase in MIC with NorA Overexpression |

| This compound | ≤ 2-fold |

| Ciprofloxacin | 4-fold |

While this compound shows limited interaction with the NorA pump, the potential involvement of other MDR efflux pumps in conferring resistance cannot be disregarded. Bacterial genomes often encode multiple efflux pumps with overlapping but distinct substrate specificities. oup.com For instance, in Staphylococcus aureus, evidence suggests the existence of non-NorA MDR efflux pumps capable of transporting other C8-methoxy fluoroquinolones, such as moxifloxacin (B1663623). oup.com

Given that this compound is also a C8-methoxy fluoroquinolone, it is plausible that these or other uncharacterized MDR pumps could recognize and transport it, thereby contributing to reduced susceptibility. However, specific research directly investigating the substrate specificity of other MDR efflux pumps for this compound is not extensively available in the current literature. The broad substrate profiles of many MDR pumps mean that they can often accommodate a variety of structurally different compounds, suggesting that this compound could be a substrate for other pumps yet to be fully characterized in this context.

The development of resistance through efflux pumps is often linked to their overexpression, which can be triggered by various mechanisms. Generally, the expression of efflux pump genes is tightly controlled by regulatory proteins, which can act as repressors or activators. researchgate.net Mutations in these regulatory genes are a common cause of efflux pump overexpression. For example, mutations in repressor genes can lead to their inactivation, resulting in the constitutive high-level expression of the corresponding efflux pump.

Exposure to certain antibiotics can also induce the expression of efflux pump genes. While specific studies detailing the induction of efflux pump expression in response to this compound are limited, the general mechanisms are well-understood for other fluoroquinolones. These can involve complex regulatory networks that sense cellular stress, including the presence of antimicrobial agents, and subsequently upregulate the transcription of efflux pump operons. This inducible response provides the bacteria with a transient, yet effective, resistance mechanism. The genetic regulation can be complex, sometimes involving two-component regulatory systems that sense environmental signals and modulate gene expression accordingly. mdpi.com

Plasmid-Mediated Quinolone Resistance (PMQR)

Plasmid-mediated quinolone resistance (PMQR) represents a significant challenge in antibiotic therapy as it allows for the horizontal transfer of resistance determinants between bacterial species. These mechanisms typically confer low-level resistance on their own but can play a crucial role in the development of clinically significant resistance.

Based on their mechanism of action, it is plausible that Qnr proteins could offer some level of protection against this compound. However, the efficacy of this protection would depend on the specific binding interactions between this compound, the target enzymes, and the Qnr proteins. The structural modifications in this compound that differentiate it from other fluoroquinolones might alter these interactions, potentially affecting the level of resistance conferred by Qnr determinants.

A critical aspect of PMQR is its ability to facilitate the selection of higher-level resistance mutations in the bacterial chromosome. nih.gov By providing a baseline level of resistance, PMQR allows bacteria to survive in the presence of quinolone concentrations that would otherwise be lethal. This survival provides an opportunity for spontaneous mutations to arise in the genes encoding DNA gyrase and topoisomerase IV.

These chromosomal mutations typically confer a much higher level of resistance than PMQR determinants alone. Therefore, the presence of PMQR can act as a stepping stone, enabling a bacterial population to more easily acquire the mutations necessary for high-level, clinically significant resistance to fluoroquinolones. While this is a well-established principle for quinolones in general, specific studies demonstrating this facilitation by PMQR in the development of high-level resistance to this compound have not been extensively reported.

Reduced Target Enzyme Expression as a Resistance Mechanism

A notable mechanism of resistance to fluoroquinolones involves the alteration of the target enzymes, DNA gyrase and topoisomerase IV. Beyond mutations in the structural genes for these enzymes, resistance can also emerge from a reduction in the amount of the target enzyme produced by the bacterial cell. This mechanism has been identified as a pathway for low-level resistance to this compound in Staphylococcus aureus.

In a study investigating resistance development, a single-step mutant of S. aureus, designated P18, was selected by exposing the wild-type strain to twice the minimum inhibitory concentration (MIC) of this compound. researchgate.netnih.govnih.gov This mutant exhibited a fourfold increase in the MIC of this compound and a four- to eightfold increase for ciprofloxacin compared to the parent strain. researchgate.netnih.govnih.gov

Genetic sequencing of the mutant revealed a specific point mutation (G→A) located 13 base pairs upstream of the start codon for the parE gene. researchgate.netnih.govnih.gov The parE gene, along with parC, encodes the subunits of the topoisomerase IV enzyme, a primary target of this compound in S. aureus. nih.govnih.gov Subsequent analysis confirmed that this mutation led to decreased steady-state levels of parEC transcripts and a corresponding reduced expression of the ParE subunit of topoisomerase IV. researchgate.netnih.gov This reduction in the quantity of the target enzyme is the direct cause of the observed increase in resistance. researchgate.netnih.gov

Interestingly, while this reduced expression of a critical enzyme might be expected to impair bacterial viability, the P18 mutant showed a growth advantage over the wild-type strain at various temperatures. researchgate.netnih.gov This suggests the presence of compensatory mechanisms that may overcome the potential fitness cost associated with the resistance mutation. researchgate.netnih.gov

Frequency of Resistance Selection and Determination of Mutant Prevention Concentration (MPC)

The frequency at which resistant mutants are selected is a critical factor in the potential clinical utility of an antimicrobial agent. This compound has demonstrated a lower propensity for selecting resistant mutants compared to other fluoroquinolones like ciprofloxacin. nih.govnih.gov

Studies on Staphylococcus aureus have shown that the frequency of selecting resistant mutants at a concentration equal to twice the MIC was significantly lower for this compound than for ciprofloxacin. nih.govnih.gov While mutants could be readily selected against ciprofloxacin at four- and eightfold its MIC, single-step mutants could not be selected against this compound at concentrations higher than twofold its MIC. nih.govnih.gov

This concept is closely related to the Mutant Prevention Concentration (MPC). The MPC is defined as the lowest antimicrobial concentration that prevents the growth of any single-step resistant mutants within a large bacterial population (typically >10⁹ CFU). The therapeutic goal is to use concentrations that exceed the MPC, thereby blocking the emergence of resistant strains. The interval between the MIC and the MPC is known as the Mutant Selection Window (MSW), a concentration range where resistant mutants are most likely to be selected.

The inability to select for single-step resistant mutants of S. aureus at fourfold the MIC of this compound suggests a narrow Mutant Selection Window for the compound, a favorable characteristic for limiting the development of resistance. nih.govnih.gov

| Drug | Concentration (x MIC) | Frequency of Mutant Selection |

|---|---|---|

| This compound | 2x | 6.4 × 10⁻¹⁰ to 4.0 × 10⁻⁷ |

| This compound | 4x | Mutants could not be selected |

| Ciprofloxacin | 2x | 2 to 4 log₁₀ higher than this compound |

| Ciprofloxacin | 4x & 8x | Mutants were readily selected |

Data derived from studies on wild-type S. aureus strain ISP794. nih.govnih.gov

Genetic Linkage and Allelic Exchange Studies in Resistance Characterization

Identifying a mutation in a resistant strain is the first step; confirming that the specific mutation is responsible for the resistance phenotype is crucial. Genetic linkage and allelic exchange studies are powerful tools used to establish this causal relationship. Such studies have been instrumental in characterizing resistance mechanisms to this compound. nih.govnih.govnih.govresearchgate.net

In the investigation of this compound-resistant S. aureus, researchers identified several novel mutations in the grlA gene, which encodes a subunit of the primary target enzyme, topoisomerase IV. nih.govresearchgate.net Notably, some of these mutations were located outside the traditionally defined quinolone resistance-determining region (QRDR). nih.govresearchgate.net

To verify the role of these novel mutations, genetic linkage studies were performed. nih.govnih.govresearchgate.net These experiments demonstrated a high correlation between the presence of the mutations and the observed resistance phenotypes. nih.govnih.govresearchgate.net Furthermore, allelic exchange experiments provided definitive proof. nih.govresearchgate.net This technique involves replacing the wild-type allele in a susceptible bacterium with the mutated allele from a resistant strain. When this genetic transfer conferred resistance to the previously susceptible recipient, it confirmed that the novel mutations in grlA were indeed responsible for the resistance to this compound. nih.govresearchgate.net

Similarly, for the resistance mechanism involving reduced target enzyme expression, genetic linkage and allelic exchange were used to confirm that the point mutation upstream of the parE gene was directly responsible for the decreased susceptibility to this compound. researchgate.netnih.govnih.gov

Impact of Suboptimal Antimicrobial Exposure on Resistance Evolution

The concentration of an antimicrobial agent at the site of infection has a profound impact on the evolution of resistance. Exposure to suboptimal concentrations—those that are high enough to inhibit susceptible cells but not high enough to kill emerging resistant mutants—creates the ideal conditions for the selection and amplification of resistance.

This principle is encapsulated in the Mutant Selection Window (MSW) hypothesis. As previously noted, the MSW is the concentration range between the MIC of the susceptible population and the Mutant Prevention Concentration (MPC). Drug concentrations that fall within this window are considered suboptimal as they can effectively kill the majority susceptible population while simultaneously selecting for the growth of pre-existing, less-susceptible single-step mutants.

For this compound, experimental findings in S. aureus align with this model. At a concentration of twofold the MIC, which falls within the theoretical MSW, resistant mutants were selected, albeit at a low frequency. nih.govnih.gov However, when the concentration was increased to fourfold the MIC, a level presumably at or above the MPC for single-step mutants, resistance selection was prevented. nih.govnih.gov This demonstrates that while suboptimal exposure to this compound can select for resistance, maintaining concentrations above the MPC is a key strategy to restrict the emergence of resistant variants. The relatively low frequency of mutant selection and the inability to select for them at moderately increased concentrations suggest that this compound has a favorable profile for minimizing resistance evolution compared to other fluoroquinolones. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Research of Premafloxacin

Preclinical Pharmacokinetic Studies

Detailed preclinical pharmacokinetic studies that quantify the specific absorption, distribution, metabolism, and excretion parameters for Premafloxacin in various animal models are not extensively available in published literature. However, the general principles that govern the fluoroquinolone class provide a foundational understanding of its expected behavior in vivo.

As a member of the fluoroquinolone class, this compound is anticipated to share key pharmacokinetic characteristics with other agents in this group, such as enrofloxacin (B1671348) and ciprofloxacin (B1669076). Generally, fluoroquinolones exhibit satisfactory absorption after oral and parenteral administration in many species. biologydiscussion.com They are also characterized by a large volume of distribution, indicating excellent penetration into various body tissues. biologydiscussion.com For other fluoroquinolones, concentrations in tissues often meet or exceed those found in plasma, which is a critical factor for treating infections at various body sites. The extent of plasma protein binding for fluoroquinolones is variable, ranging from 10-70% depending on the specific compound and animal species. biologydiscussion.com

The elimination of fluoroquinolones typically occurs through both renal and fecal pathways. biologydiscussion.com Renal excretion involves glomerular filtration and tubular secretion. biologydiscussion.com Metabolism generally occurs via phase I reactions, and the extent of biotransformation varies among different fluoroquinolones and species. biologydiscussion.com A notable characteristic of some veterinary fluoroquinolones is their metabolism into other biologically active compounds; for instance, enrofloxacin is metabolized to ciprofloxacin. biologydiscussion.com It is not documented in the available literature whether this compound undergoes similar bioactivation. Significant amounts of many quinolones are often excreted in their unaltered form.

Pharmacodynamic Relationships and Predictive Indices

The pharmacodynamics of an antimicrobial agent describe the relationship between drug concentration and its effect on the target pathogen. For this compound, this is characterized by its potent in vitro activity and adherence to the pharmacodynamic principles of the fluoroquinolone class.

Fluoroquinolones are characterized by concentration-dependent bactericidal activity, meaning that higher drug concentrations result in a greater rate and extent of bacterial killing. biologydiscussion.comresearchgate.net This is a defining feature of the class. The primary measure of this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

This compound has demonstrated potent in vitro activity against a wide array of significant veterinary pathogens. In a comprehensive study evaluating 673 isolates, this compound showed activity equivalent to ciprofloxacin and enrofloxacin against gram-negative bacilli. However, it was substantially more active against gram-positive organisms, including staphylococci and streptococci, and various anaerobic bacteria. nih.govnih.gov The MIC for 90% of strains (MIC90) for these susceptible organisms ranged from 0.015 to 0.25 µg/ml, compared to a range of 0.13 to 16.0 µg/ml for other tested fluoroquinolones. nih.govnih.gov

| Bacterial Species (No. of Isolates) | MIC50 (µg/ml) | MIC90 (µg/ml) |

|---|---|---|

| Bovine Pathogens | ||

| Mannheimia haemolytica (96) | 0.03 | 0.06 |

| Pasteurella multocida (94) | ≤0.015 | 0.03 |

| Haemophilus somnus (49) | ≤0.015 | ≤0.015 |

| Staphylococcus aureus (48) | 0.06 | 0.13 |

| Streptococcus dysgalactiae (10) | 0.13 | 0.13 |

| Streptococcus uberis (10) | 0.13 | 0.25 |

| Swine Pathogens | ||

| Actinobacillus pleuropneumoniae (50) | 0.03 | 0.03 |

| Pasteurella multocida (50) | ≤0.015 | 0.03 |

| Streptococcus suis (50) | 0.13 | 0.25 |

| Canine Pathogens | ||

| Staphylococcus intermedius (48) | 0.03 | 0.06 |

| Escherichia coli (50) | 0.03 | 4.0 |

| Anaerobic Pathogens | ||

| Bacteroides fragilis group (10) | 0.13 | 0.25 |

| Clostridium perfringens (10) | 0.13 | 0.13 |

Data sourced from Watts JL, et al. (1997). nih.govnih.gov

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth that continues after limited exposure to an antimicrobial agent, even when drug concentrations fall below the MIC. biologydiscussion.com Fluoroquinolones are known to induce a significant PAE against many pathogens, which can last for several hours. biologydiscussion.comijvar.org This effect is a key consideration in optimizing dosing intervals. While this compound, as a fluoroquinolone, is expected to exhibit a PAE, specific research quantifying the duration of this effect against various veterinary pathogens is not available in the reviewed literature.

To predict the clinical success of concentration-dependent antibiotics, pharmacokinetic and pharmacodynamic data are integrated into PK/PD indices. For fluoroquinolones, the two most important predictive indices are the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) and the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC). nih.gov

Extensive research with other fluoroquinolones in animal and human models has established target values for these indices that correlate with high efficacy and the prevention of resistance. An AUC24/MIC ratio of greater than 100-125 is often associated with maximum clinical and bacteriological success for gram-negative infections. nih.gov Similarly, a Cmax/MIC ratio of 8 or higher is considered effective and may help prevent the emergence of resistant bacterial subpopulations. nih.gov While the potent MIC values for this compound are well-documented, its specific pharmacokinetic profile (Cmax, AUC) in target animals is required to calculate these predictive indices and establish optimal therapeutic strategies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Indices for Efficacy Prediction

Area Under the Curve to Minimum Inhibitory Concentration Ratio (AUC/MIC)

The AUC/MIC ratio is a critical determinant of clinical and microbiological success for fluoroquinolones. It represents the total drug exposure over a 24-hour period relative to the MIC of the infecting organism. A substantial body of research on fluoroquinolones has established that achieving a certain AUC/MIC threshold is predictive of a favorable outcome. For gram-negative bacterial infections, an AUC/MIC ratio of greater than 125 is often targeted to maximize efficacy nih.gov. While specific comprehensive clinical data for this compound's AUC/MIC targets against a wide range of pathogens remains to be fully elucidated in publicly available literature, the principles derived from the broader fluoroquinolone class are considered applicable. The goal is to ensure that drug exposure is sufficient to not only eliminate the susceptible bacterial population but also to prevent the emergence of resistant subpopulations.

Peak Concentration to Minimum Inhibitory Concentration Ratio (Cmax/MIC)

The Cmax/MIC ratio, which compares the maximum plasma concentration of a drug to the MIC of the pathogen, is another key indicator of efficacy for concentration-dependent antibiotics. A higher Cmax/MIC ratio is generally associated with a more rapid bactericidal effect. For fluoroquinolones, a Cmax/MIC ratio of 8-12 or higher has been suggested to be associated with positive clinical outcomes and the minimization of resistance selection . Research on the related veterinary fluoroquinolone, pradofloxacin, has demonstrated specific Cmax/MIC ratios against pathogens like Mannheimia haemolytica and Pasteurella multocida, providing a framework for understanding the potential targets for this compound . For instance, in one study with pradofloxacin, the Cmax/MIC90 ratio was 165 for Actinobacillus pleuropneumoniae and Pasteurella multocida . Achieving a sufficiently high Cmax/MIC ratio is a crucial consideration in optimizing dosing regimens to ensure a rapid and effective bacterial kill.

PK/PD Parameters for Resistance Suppression

A primary concern with antimicrobial therapy is the development of resistance. Pharmacokinetic and pharmacodynamic principles are instrumental in designing dosing strategies that not only treat infections effectively but also minimize the selection of resistant bacterial mutants.

Mutant Prevention Concentration (MPC) and Mutant Selection Window (MSW)

The Mutant Prevention Concentration (MPC) is a novel measure of antibiotic potency that quantifies the drug concentration required to prevent the growth of the most resistant first-step mutant subpopulation in a large bacterial population (typically >10^10 CFU). The concept of the Mutant Selection Window (MSW) describes the concentration range between the MIC and the MPC. Within this window, antimicrobial concentrations are high enough to inhibit susceptible bacteria but may not be sufficient to prevent the growth of less susceptible, pre-existing mutants, thereby selectively amplifying resistant populations.

Research on this compound has explored its MPC against specific pathogens. One study investigating 18 fluoroquinolones against Mycobacterium smegmatis demonstrated that the MPC, like the MIC, is influenced by the chemical structure of the fluoroquinolone, specifically modifications at the C-8 position and on the C-7 piperazinyl ring nih.gov. This highlights the potential to design molecules with a lower propensity for resistance selection.

Furthermore, studies on Staphylococcus aureus have provided insights into the mechanisms of resistance to this compound and the frequency of mutant selection. Research has shown that the frequency of selecting resistant mutants to this compound was significantly lower (2 to 4 log10 less) than that for ciprofloxacin at twofold the MIC nih.gov. Importantly, single-step resistant mutants could not be selected at higher concentrations of this compound, suggesting a narrow MSW and a lower likelihood of resistance development compared to some other fluoroquinolones nih.gov.

In Vitro and In Vivo Pharmacokinetic/Pharmacodynamic Modeling Approaches

To predict the clinical efficacy of antimicrobials and to optimize dosing regimens, researchers utilize various in vitro and in vivo PK/PD models. These models aim to simulate the dynamic interactions between the drug, the pathogen, and the host.

In vitro models, such as the hollow-fiber infection model, allow for the simulation of human pharmacokinetic profiles and the study of the time course of bacterial killing and resistance development under controlled conditions nih.govfibercellsystems.comresearchgate.netevotec.com. These models are invaluable for examining the effects of different dosing regimens on both susceptible and resistant bacterial populations and for determining the PK/PD indices that best correlate with efficacy and resistance suppression. While specific studies detailing the use of the hollow-fiber model for this compound are not extensively reported in the available literature, this methodology is a standard tool for the preclinical evaluation of fluoroquinolones.

Structure Activity Relationship Sar Studies of Premafloxacin

Influence of Chemical Substituents on Antimicrobial Activity and Selectivity

Premafloxacin's structure differs from ciprofloxacin (B1669076) by possessing a pyrrolidinyl substituent at position 7 and an 8-methoxy group. These modifications are key to its distinct antimicrobial profile. nih.gov

The 8-methoxy group in fluoroquinolones, such as this compound, has been consistently associated with increased bactericidal activity, particularly against anaerobic bacteria and certain Gram-positive strains. nih.govptfarm.pl Studies on other 8-methoxy quinolones like gatifloxacin (B573) and moxifloxacin (B1663623) indicate that this substituent enhances the inhibition of both DNA gyrase and topoisomerase IV, leading to potent antibacterial activity and reduced mutant selectivity. nih.gov Specifically, the 8-methoxy group can significantly lower the inhibitory concentrations (IC50s) against DNA gyrase, making the compound a more balanced dual inhibitor of both topoisomerase targets. nih.gov

The pyrrolidinyl substituent at position 7 of this compound is reported to increase its activity against Gram-positive bacteria. nih.gov This position is a critical point for modification in fluoroquinolones, influencing both pharmacokinetic properties and the spectrum of activity. nih.govptfarm.pl While piperazinyl and its 4-substituted derivatives are common at this position for enhancing activity against Gram-negative bacteria, amino pyrrolidines, like that in this compound, are known to confer good activity, particularly against Gram-positive organisms. ptfarm.plnih.gov The C-7 substituent of fluoroquinolones also plays a role in the drug's intercalation into DNA at the cleavage site, with its size and nature affecting interactions with the DNA bases. mdpi.com

Structural Determinants of Target Enzyme Interaction Specificity

Fluoroquinolones exert their bactericidal effect by stabilizing a covalent enzyme-DNA complex, trapping bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) on the DNA, which leads to DNA cleavage and cell death. nih.govmdpi.com this compound's primary target in Staphylococcus aureus is topoisomerase IV. nih.govcapes.gov.brnih.govresearchgate.net

Research indicates that this compound interacts with topoisomerase IV in a manner distinct from other quinolones. nih.govcapes.gov.brnih.gov This is supported by the identification of novel mutations in the grlA gene (encoding a subunit of topoisomerase IV) outside the typical quinolone resistance-determining region (QRDR) in S. aureus mutants resistant to this compound. nih.govcapes.gov.brnih.gov While single mutations in either subunit of topoisomerase IV can increase the Minimum Inhibitory Concentrations (MICs) of this compound, a double mutation involving gyrA (DNA gyrase subunit) and either grlA or grlB (topoisomerase IV subunits) leads to a more significant increase in this compound MICs compared to ciprofloxacin. nih.govcapes.gov.br This suggests that while topoisomerase IV is the primary target, DNA gyrase also plays a role, and this compound's interaction with these enzymes is complex and unique. nih.gov

The binding of fluoroquinolones to their target enzymes involves a water-metal ion bridge mediated by a non-catalytic Mg²⁺ ion, interacting with the C-3/C-4 carbonyl oxygens of the fluoroquinolone and enzyme residues. mdpi.com The C-7 ring of the fluoroquinolone also contributes to important interactions for binding. mdpi.com

Rational Design Principles for this compound Derivatives and Analogues

The detailed understanding of this compound's SAR provides valuable principles for the rational design of new fluoroquinolone derivatives and analogues with improved antibacterial properties, particularly against resistant strains. researchgate.netmaynoothuniversity.iejchr.org Key design considerations include:

Modifications at C-7: Given the significance of the pyrrolidinyl group at position 7 for Gram-positive activity, exploring different five- or six-membered heterocycles, especially those with amino substituents, could lead to enhanced potency and altered spectrum. nih.govptfarm.plnih.gov

Optimization of the 8-position: The 8-methoxy group's contribution to dual targeting and increased bactericidal activity against anaerobes and Gram-positive bacteria suggests that maintaining or further optimizing substituents at this position (e.g., other halogens or small fused rings) could yield beneficial analogues. ptfarm.plnih.govnih.gov

Targeting specific enzyme interactions: The discovery of novel grlA mutations outside the QRDR highlights that this compound interacts with topoisomerase IV in a unique way. nih.govcapes.gov.brnih.gov Future rational design efforts could focus on developing compounds that exploit these specific interaction sites to overcome existing resistance mechanisms. This might involve designing molecules that can better intercalate into the DNA at the cleavage site or form stronger interactions with specific enzyme residues. mdpi.com

Balancing dual targeting: For broader spectrum and reduced resistance development, designing derivatives that equally inhibit both DNA gyrase and topoisomerase IV (dual targeting) is a crucial principle, as seen with other successful fluoroquinolones. mdpi.comnih.govresearchgate.net

Data Tables

Table 1: Comparative MICs of this compound and Ciprofloxacin Against S. aureus Mutants nih.govcapes.gov.br

| S. aureus Strain | This compound MIC (µg/ml) | Ciprofloxacin MIC (µg/ml) | Fold Increase (this compound vs. Wild-type) | Fold Increase (Ciprofloxacin vs. Wild-type) |

| Wild-type | 0.125 | 4.0 | - | - |

| Single grlA Mutant | 0.5 - 1.0 | 16 - 32 | 4 - 8 | 4 - 8 |

| Single grlB Mutant | 0.5 - 1.0 | 16 - 32 | 4 - 8 | 4 - 8 |

| Single gyrA Mutant | 0.25 | 4.0 | ~2 | 0 |

| Double gyrA + grlA Mutant | 4.0 | 512 | 32 | 128 |

| Double gyrA + grlB Mutant | 4.0 | 512 | 32 | 128 |

Table 2: Influence of 8-Methoxy Group on Topoisomerase Inhibition (General Fluoroquinolone Data) nih.gov

| Fluoroquinolone (Example) | 8-Substituent | IC50 DNA Gyrase (µg/ml) | IC50 Topoisomerase IV (µg/ml) | IC50 Ratio (Gyrase/Topo IV) |

| Gatifloxacin | Methoxy | 19.4 | 4.05 | 4.79 |

| AM-1147 | Methoxy | 25.9 | 7.27 | 3.56 |

| Moxifloxacin | Methoxy | 23.3 | 4.05 | 5.75 |

| AM-1121 | Hydrogen | ~140 | ~10 | ~14 |

| Ciprofloxacin | Hydrogen | ~140 | ~10 | ~14 |

Preclinical and Translational Research Status of Premafloxacin

Preclinical Efficacy in Infection Models and Disease Settings

Premafloxacin has demonstrated significant in vitro efficacy, particularly against Staphylococcus aureus, where it has shown to be 32-fold more active than ciprofloxacin (B1669076) against wild-type strains nih.govnih.gov. Initially, this compound was developed with a focus on veterinary applications nih.gov.

Comprehensive in vitro evaluations of this compound against 673 veterinary pathogens revealed its activity profile. It exhibited comparable efficacy to ciprofloxacin, enrofloxacin (B1671348), and danofloxacin (B54342) against Gram-negative bacilli. However, this compound demonstrated notably superior activity against staphylococci, streptococci, and anaerobes, with a minimum inhibitory concentration for 90% of the strains tested (MIC90) ranging from 0.015 to 0.25 µg/ml, in contrast to 0.13 to 16.0 µg/ml for the comparison agents nih.govnih.gov.

Table 1: Comparative In Vitro Activity of this compound Against Veterinary Pathogens

| Pathogen Group | This compound MIC90 (µg/ml) | Comparison Agents MIC90 (µg/ml) | Relative Activity |

| Gram-negative Bacilli | Equivalent to comparison | Equivalent to comparison | Comparable nih.govnih.gov |

| Staphylococci | 0.015 - 0.25 | 0.13 - 16.0 | Much more active nih.govnih.gov |

| Streptococci | 0.015 - 0.25 | 0.13 - 16.0 | Much more active nih.govnih.gov |

| Anaerobes | 0.015 - 0.25 | 0.13 - 16.0 | Much more active nih.govnih.gov |

Challenges in Translational and Clinical Development

The progression of this compound into widespread clinical use has been limited when compared to established fluoroquinolones such as ciprofloxacin and levofloxacin (B1675101) ontosight.ai. This limited advancement can be attributed to various factors inherent in the drug development process, including considerations related to efficacy, safety profiles, and the persistent challenge of emerging antimicrobial resistance ontosight.ai.

Efficacy and Safety Profile Considerations in Development Stages

The broader landscape of antibacterial discovery faces inherent difficulties in developing novel and resistance-breaking agents, particularly for critical nosocomial infections embopress.org. For new antibacterial agents in general, issues such as renal and hepatic toxicity can restrict the feasible clinical dosing, posing a significant hurdle in their development embopress.org. The trajectory of this compound's development has been influenced by these overarching challenges, with its efficacy and safety profile being key considerations that have impacted its advancement ontosight.ai.

Impact of Emerging Resistance on Development Trajectory

The emergence of resistance is a critical factor influencing the development of any new antibiotic, and fluoroquinolones are no exception cdc.gov. Research into this compound has shed light on its interaction with bacterial targets and the mechanisms by which resistance can develop.

Studies have shown that single mutations in either subunit of topoisomerase IV can lead to a four- to eightfold increase in the minimum inhibitory concentrations (MICs) for both this compound and ciprofloxacin nih.govnih.gov. Furthermore, a double mutation involving gyrA and either grlA or grlB resulted in a 32-fold increase in this compound's MIC, while ciprofloxacin's MIC increased by 128-fold nih.govnih.gov.

This compound demonstrated a reduced susceptibility to the efflux pump NorA; overexpression of NorA resulted in a twofold or less increase in this compound's MIC, in contrast to a fourfold increase for ciprofloxacin nih.govnih.gov. The frequency at which resistant mutants of this compound were selected was significantly lower, ranging from 6.4 × 10-10 to 4.0 × 10-7 at twofold the MIC, which is 2 to 4 log10 less than that observed with ciprofloxacin nih.govnih.gov. Notably, single-step mutants could not be selected at higher concentrations of this compound nih.govnih.gov.

Table 2: Impact of Mutations on MIC of this compound vs. Ciprofloxacin in S. aureus

| Mutation Type | This compound MIC Increase (Fold) | Ciprofloxacin MIC Increase (Fold) | Source |

| Single mutation in Topoisomerase IV subunit | 4- to 8-fold | 4- to 8-fold | nih.govnih.gov |

| Double mutation (gyrA and grlA or grlB) | 32-fold | 128-fold | nih.govnih.gov |

| NorA overexpression | ≤ 2-fold | 4-fold | nih.govnih.gov |

Interestingly, research has identified novel grlA mutations, some located outside the conventional quinolone resistance-determining region (QRDR), suggesting a distinct interaction mechanism between this compound and the DNA-enzyme complex nih.govnih.gov. Additionally, a decrease in the gene expression of topoisomerase IV in Staphylococcus aureus, caused by a point mutation in the promoter of the grlB (parE) gene, has been linked to a two- to eightfold increase in the MIC of both this compound and ciprofloxacin mdpi.com.

Current Research Gaps and Unexplored Therapeutic Potential

Despite its promising preclinical characteristics, the limited progression of this compound to widespread clinical application points to existing research gaps ontosight.ai. The broader field of antibacterial discovery is currently experiencing a "discovery void," where the success of novel compounds in early clinical phases remains uncertain nih.gov.

For this compound specifically, the identification of novel grlA mutations outside the established QRDR suggests a need to expand the understanding of this region and the drug's interaction with its targets nih.govnih.gov. A more comprehensive elucidation of this compound's interaction with its target enzymes and the full spectrum of its resistance mechanisms remains an area for further investigation nih.gov. Furthermore, the predictive value of some preclinical models for antibacterial efficacy testing is not yet fully established, indicating a need for more refined and clinically relevant models to better translate in vitro findings to human applications qdcxjkg.commdpi.com. Thorough preclinical evaluations encompassing pharmacokinetics and pharmacodynamics are essential to determine the feasibility of any new compound for clinical trials mdpi.com.

Future Research Directions and Therapeutic Implications

Strategies to Overcome Premafloxacin Resistance

The emergence of bacterial resistance to fluoroquinolones necessitates the exploration of strategies to maintain and enhance their efficacy. For this compound, a novel 8-methoxy fluoroquinolone, future research is focused on overcoming potential resistance mechanisms through innovative therapeutic approaches.

Combination therapy, the simultaneous use of multiple antimicrobial agents, is a well-established strategy to combat the development of resistance. The rationale is that the probability of a bacterium spontaneously developing mutations that confer resistance to two or more drugs simultaneously is significantly lower than for a single drug. elifesciences.org This approach can also broaden the spectrum of activity and may produce synergistic effects, where the combined antimicrobial effect is greater than the sum of the individual effects.

For fluoroquinolones like this compound, combination therapy could be a viable strategy to slow the evolution of resistance. elifesciences.org While specific studies on this compound combination therapies are not extensively detailed in current literature, the principles derived from research on other antimicrobials are applicable. Combining agents with different mechanisms of action can reduce the selection pressure for resistance to any single agent. elifesciences.orgox.ac.uk For instance, pairing a fluoroquinolone that targets DNA synthesis with an agent that disrupts cell wall synthesis or protein synthesis could create a potent combination that is more difficult for bacteria to overcome. Future research would need to identify optimal partner agents for this compound that demonstrate synergy and a low potential for antagonistic interactions or cross-resistance.

Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, reducing the intracellular drug concentration and thereby conferring resistance. nih.govmdpi.com Overexpression of these pumps is a significant mechanism of resistance to many classes of antibiotics, including fluoroquinolones. nih.gov Efflux pump inhibitors (EPIs) are compounds that block these pumps, restoring the intracellular concentration of the antibiotic and its antibacterial activity. nih.govplos.org

However, research indicates that this compound may be less susceptible to certain common efflux pumps compared to other fluoroquinolones. Studies on Staphylococcus aureus have shown that this compound appears to be a poor substrate for the NorA efflux pump. nih.govnih.gov Overexpression of NorA resulted in only a twofold or smaller increase in the minimum inhibitory concentration (MIC) for this compound, compared to a fourfold increase for ciprofloxacin (B1669076). nih.govnih.gov This suggests that while EPIs are a promising strategy for many fluoroquinolones, their utility in combination with this compound might be more nuanced and possibly less critical for overcoming resistance mediated by NorA-like pumps. nih.gov Future investigations could explore the interaction of this compound with other types of efflux pumps in different bacterial species to fully determine the potential role of EPIs in a therapeutic context.

This compound's primary target, like other fluoroquinolones, is the bacterial type II topoisomerase, specifically DNA gyrase and topoisomerase IV. nih.gov However, evidence suggests that its interaction with these targets is distinct from that of other quinolones. This unique interaction may provide a pathway to bypass common resistance mechanisms.

Research has identified novel mutations associated with this compound resistance in S. aureus that are located outside the traditional quinolone resistance-determining region (QRDR) of the grlA gene, which encodes a subunit of topoisomerase IV. nih.govnih.gov The discovery of mutations such as Arg43Cys, Asp69Tyr, Ala176Thr, and Pro157Leu, and the confirmation of their role in resistance, suggests that this compound interacts with topoisomerase IV in a different manner. nih.govnih.gov This distinct binding mode could mean that common mutations conferring high-level resistance to other fluoroquinolones may not be as effective against this compound. Understanding the precise molecular nature of this unique drug-target interaction is a key area for future research. Exploiting this novel interaction could lead to the design of new fluoroquinolones that are active against strains resistant to current agents.

Table 1: Novel Mutations in grlA Associated with this compound Resistance in S. aureus

This table details the novel amino acid substitutions identified outside the traditional Quinolone Resistance-Determining Region (QRDR) that are linked to reduced susceptibility to this compound.

| Original Amino Acid | Position | Substituted Amino Acid | Location Relative to QRDR |

| Arginine | 43 | Cysteine | Outside |

| Aspartic Acid | 69 | Tyrosine | Outside |

| Proline | 157 | Leucine | Outside |

| Alanine | 176 | Threonine | Outside |

Data sourced from studies on this compound resistance mechanisms. nih.govnih.gov

Expanding Therapeutic Applications and Niche Development

This compound was initially developed as a novel fluoroquinolone for veterinary use. nih.gov Its chemical structure, featuring a pyrrolidinyl substitute at position 7 and an 8-methoxy group, contributes to its enhanced activity, particularly against Gram-positive bacteria. nih.gov

Studies have demonstrated that this compound is significantly more potent against staphylococci and streptococci compared to other fluoroquinolones like ciprofloxacin, enrofloxacin (B1671348), and danofloxacin (B54342). nih.gov Research shows its activity against staphylococci is 16- to 32-fold greater than that of ciprofloxacin. nih.gov This superior potency against key Gram-positive pathogens, as well as its effectiveness against anaerobic bacteria, positions this compound for niche therapeutic applications. nih.gov Its potential use could be focused on infections where these organisms are prevalent, particularly in veterinary medicine. nih.gov The lower frequency of resistance selection observed in vitro compared to ciprofloxacin further supports its development for specific, targeted applications where resistance is a concern. nih.govnih.gov

Table 2: Comparative In Vitro Activity of this compound

This table presents a comparison of the Minimum Inhibitory Concentration for 90% of strains (MIC90) of this compound against various pathogens relative to other fluoroquinolones.

| Bacterial Group | This compound MIC90 (µg/mL) | Comparison Fluoroquinolones MIC90 (µg/mL) |

| Staphylococci | 0.015 - 0.25 | 0.13 - 16.0 |

| Streptococci | 0.015 - 0.25 | 0.13 - 16.0 |

| Anaerobes | 0.015 - 0.25 | 0.13 - 16.0 |

| Gram-negative bacilli | Equivalent to comparators | Equivalent to this compound |

Comparison fluoroquinolones include ciprofloxacin, enrofloxacin, and danofloxacin. Data sourced from in vitro studies on veterinary pathogens. nih.gov

Methodological Advancements in this compound Research

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in modern drug development that mathematically relates drug exposure (pharmacokinetics) to its therapeutic effect (pharmacodynamics). nih.govnih.gov These models are essential for optimizing dosing regimens to maximize efficacy while minimizing the risk of resistance development. nih.govdiva-portal.org

For a potent antimicrobial like this compound, PK/PD modeling can be instrumental. By characterizing the time course of bacterial killing and integrating it with the drug's concentration profile in the body, these models can predict the outcomes of different, untested dosing scenarios. nih.govsemanticscholar.org This allows for the design of regimens that maintain drug concentrations above the mutant prevention concentration (MPC), a key threshold for restricting the selection of resistant mutants. Advanced PK/PD models can simulate the complex interactions between the drug, the bacteria, and the host's immune system, providing a more holistic understanding of the treatment effect. nih.gov Applying these sophisticated modeling and simulation techniques to this compound research can help define the most effective treatment strategies, ensuring its long-term viability and utility in clinical practice.

Genomic and Proteomic Approaches to Elucidate Complex Resistance Mechanisms

The evolution of resistance to fluoroquinolones, including this compound, is a multifaceted process that often involves a combination of genetic mutations and alterations in protein expression. To unravel these intricate resistance mechanisms, researchers are increasingly turning to high-throughput genomic and proteomic approaches. These technologies provide a comprehensive view of the molecular changes that enable bacteria to withstand the effects of these potent antimicrobial agents. While specific genomic and proteomic studies on this compound are limited, the extensive research on other fluoroquinolones provides a strong framework for understanding potential resistance pathways.

Genomic methodologies, particularly next-generation sequencing (NGS), have become instrumental in identifying the genetic basis of fluoroquinolone resistance. nih.govnih.govmicrogendx.com Whole-genome sequencing allows for the rapid and comprehensive identification of mutations in the primary targets of fluoroquinolones: DNA gyrase and topoisomerase IV. plos.orgoup.com These mutations, typically occurring in specific regions known as the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, are a primary mechanism of resistance. plos.org NGS can pinpoint these single nucleotide polymorphisms (SNPs) with high accuracy, providing a clear genetic marker for resistance. asm.org For instance, studies on Staphylococcus aureus have identified mutations in grlA (a homolog of parC) and gyrB in strains exposed to fluoroquinolones. plos.org Beyond target-site mutations, genomic analyses can also reveal the presence of plasmid-mediated quinolone resistance (PMQR) genes, such as qnr variants, which encode proteins that protect DNA gyrase from fluoroquinolone binding. frontiersin.org

Proteomic approaches, which analyze the entire protein complement of an organism, offer a functional perspective on resistance. nih.govnih.gov Techniques such as two-dimensional gel electrophoresis (2-DE) and mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) enable the identification and quantification of proteins that are differentially expressed in resistant versus susceptible bacterial strains. nih.govnih.govmdpi.com These studies have consistently shown that the overexpression of efflux pumps is a significant contributor to fluoroquinolone resistance. plos.orgresearchgate.net Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration. scispace.com

Proteomic analyses have identified several key efflux pump proteins associated with fluoroquinolone resistance. In Gram-negative bacteria like Escherichia coli, increased levels of the AcrAB-TolC efflux system, particularly the AcrA protein, have been linked to reduced susceptibility. nih.gov Similarly, in Staphylococcus aureus, the overexpression of efflux pumps such as NorA, NorB, and NorC is a known resistance mechanism. plos.org

Beyond efflux pumps, proteomics has uncovered a broader spectrum of cellular adaptations to fluoroquinolone exposure. acs.org These include alterations in the expression of stress response proteins, such as RecA and various heat shock proteins (e.g., ClpB, ClpC, ClpX, HslU), which help the bacteria cope with the DNA damage induced by fluoroquinolones. nih.gov Furthermore, changes in metabolic pathways, including aminoacyl-tRNA biosynthesis and central carbon metabolism, have been observed, suggesting that resistant bacteria may adopt a "metabolic slowdown" strategy to survive antibiotic stress. nih.govnih.gov Comparative proteomic studies have also identified differential expression of outer membrane proteins, such as OmpF and LamB in E. coli, which can affect drug permeability. nih.gov

The integration of genomic and proteomic data provides a powerful, multi-omics approach to understanding the complex and often synergistic nature of this compound resistance. By correlating specific genetic mutations with observed changes in protein expression, researchers can build a more complete picture of the resistance landscape. This knowledge is crucial for the development of novel therapeutic strategies aimed at overcoming or circumventing these resistance mechanisms.

Interactive Data Table: Genes Implicated in Fluoroquinolone Resistance

| Gene | Function | Organism(s) | Genomic Alteration |

| gyrA | DNA gyrase subunit A | Various | Point mutations in QRDR |

| gyrB | DNA gyrase subunit B | Various | Point mutations |

| parC / grlA | Topoisomerase IV subunit A | Various | Point mutations in QRDR |

| parE | Topoisomerase IV subunit B | Various | Point mutations |

| qnrA, qnrB, qnrS | Pentapeptide repeat proteins | Various Gram-negatives | Plasmid-mediated acquisition |

| norA, norB, norC | Efflux pump components | Staphylococcus aureus | Upregulation |

| acrA, acrB | Efflux pump components | Escherichia coli | Upregulation |

| mgrA | Regulator of efflux pumps | Staphylococcus aureus | Mutations leading to overexpression of pumps |

Interactive Data Table: Proteins Associated with Fluoroquinolone Resistance

| Protein | Function | Organism(s) | Proteomic Observation |

| GyrA | DNA gyrase subunit A | Various | Amino acid substitutions |

| ParC / GrlA | Topoisomerase IV subunit A | Various | Amino acid substitutions |

| AcrA | Efflux pump protein | Escherichia coli | Increased abundance |

| NorA, NorB, NorC | Efflux pump proteins | Staphylococcus aureus | Increased abundance |

| RecA | SOS response protein | Staphylococcus aureus | Increased abundance |

| ClpB, ClpC, ClpX, HslU | Stress response proteins | Staphylococcus aureus | Increased abundance |

| OmpF, LamB | Outer membrane porins | Escherichia coli | Decreased abundance |

| Enolase | Glycolytic enzyme | Staphylococcus aureus | Altered expression |

Q & A

Q. How do ethical considerations influence dosing regimen design for this compound in vulnerable populations (e.g., immunocompromised hosts)?

- Answer : Conduct dose-escalation studies with therapeutic drug monitoring (TDM). Use Monte Carlo simulations to predict optimal dosing for >90% target attainment while minimizing toxicity. Include safety endpoints (e.g., QTc prolongation) in phase I trials .

Data Presentation Guidelines

- Tables : Label with Roman numerals, include footnotes for abbreviations (e.g., QC = quality control), and ensure self-contained explanations .

- Figures : Use high-resolution microscopy images for biofilm studies or pharmacokinetic curves with error bars. Specify software (e.g., GraphPad Prism) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products